The table below summarizes the fundamental identifying information for 4-Nitrophthalamide.
| Property | Description |
|---|---|
| CAS Number | 13138-53-9 [1] [2] |
| Molecular Formula | C₈H₇N₃O₄ [1] [2] |
| Molecular Weight | 209.16 g/mol [1] [2] |
| Chemical Name | 4-Nitrophthalamide [1] |
| Primary Application | Intermediate in the synthesis of phthalocyanines [1] [3] |
4-Nitrophthalamide is primarily used as a precursor in multi-step organic synthesis [3]. The following diagram illustrates its role in a documented synthetic workflow.
Synthetic pathway of metal phthalocyanine using 4-nitrophthalamide as an intermediate.
Key Experimental Details [3]:
The table below summarizes the fundamental information for 4-Nitrophthalamide.
| Property | Details |
|---|---|
| CAS Number | 13138-53-9 [1] |
| Systematic Name | 4-Nitrobenzene-1,2-dicarboxamide [2] |
| Molecular Formula | C₈H₇N₃O₄ [1] [2] |
| Molecular Weight | 209.16 g/mol [1] |
| Melting Point | 465–469 K (192–196 °C) [2]. Another study reports 223 °C [3]. |
| Application | Intermediate in the synthesis of phthalocyanines and phthalonitriles [1] [3]. |
4-Nitrophthalamide is a key precursor in synthesizing phthalocyanine complexes. The following workflow illustrates its role and the subsequent reaction steps.
Synthetic pathway from phthalamide to metal phthalocyanine [3].
The synthesis begins with the nitration of phthalamide, followed by a dehydration step to form a key nitrile intermediate [3].
Available data covers synthesis and some physical properties but lacks full spectroscopic details like NMR or IR spectra. This information is typically found in specialized analytical data repositories.
The crystal structure of 4-Nitrophthalamide (C8H7N3O4) reveals key geometric parameters and a three-dimensional hydrogen-bonded network [1].
Table 1: Key Geometric Parameters from Crystallographic Data [1]
| Component | Structural Feature | Value |
|---|---|---|
| Nitro Group | Dihedral angle with benzene ring | 11.36 (2)° |
| Amide Group 1 | Dihedral angle with benzene ring | 60.89 (6)° |
| Amide Group 2 | Dihedral angle with benzene ring | 34.39 (6)° |
| Molecular Conformation | Orientation of amide groups | On opposite sides of the benzene ring |
Table 2: Hydrogen Bonding Network in the Crystal Lattice [1]
| Interaction | Role | Observation |
|---|---|---|
| N—H⋯O bonds | Primary interaction | Forms a three-dimensional network architecture. |
| Atoms O1 & O3 | Hydrogen bond acceptors | Each accepts two hydrogen bonds. |
| Atom H31 | Hydrogen bond donor | Forms a bifurcated hydrogen bond. |
The following methodology was used to determine the crystal structure of 4-Nitrophthalamide [1].
The DOT code below generates a diagram illustrating the twisted conformation of the molecule, which is crucial for its hydrogen-bonding capability.
Diagram 1: The substituents on the benzene ring are twisted out of plane [1].
The following table summarizes the key crystallographic parameters for 4-Nitrophthalamide (systematic name: 4-nitrobenzene-1,2-dicarboxamide) as determined by single-crystal X-ray diffraction [1].
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₇N₃O₄ [1] |
| Crystal System | Monoclinic [1] |
| Space Group | P2₁/c [1] |
| Unit Cell Parameters | |
| a (Å) | 7.7425 (2) [1] |
| b (Å) | 9.6634 (2) [1] |
| c (Å) | 12.1276 (3) [1] |
| β (°) | 106.008 (3) [1] |
| Unit Cell Volume (ų) | 872.19 (4) [1] |
| Molecular Conformation | All substituents twisted out of benzene ring plane [1] |
| Nitro group twist angle | 11.36 (2)° [1] |
| Amide group twist angles | 60.89 (6)° and 34.39 (6)° [1] |
| Crystal Packing | 3D architecture stabilized by N—H···O hydrogen bonds [1] |
4-Nitrophthalamide is primarily valued as a key intermediate in the synthesis of more complex functional molecules [3]. Its most important application is in the synthesis of phthalocyanines [3] [2], which are compounds with applications in dyes, pigments, and photodynamic therapy. The conversion involves the dehydration of 4-nitrophthalamide to form 4-nitrophthalonitrile [1] [2] [4], a crucial precursor for phthalocyanine formation.
The diagram below illustrates this two-step synthesis pathway from 4-nitrophthalamide to a metal phthalocyanine complex.
The table below summarizes the basic identifiers and theoretical physical properties for 4-Nitrophthalamide. Please note that some properties are estimated and should be verified experimentally.
| Property | Description |
|---|---|
| CAS Number | 13138-53-9 [1] |
| Molecular Formula | O₂NC₆H₃(CONH₂)₂ [1] |
| Molecular Weight | 209.16 g/mol [1] |
| Chemical Name | 4-Nitrophthalamide [1] |
| Synonyms | 5-Nitrobenzene-1,2-dicarboxamide |
| Appearance | Information unavailable (Typically expected as a solid powder) |
| Melting Point | Information unavailable |
| Water Solubility | Information unavailable |
The tables below consolidate the available hazard and toxicological data. Direct information on 4-Nitrophthalamide is limited, but insights can be drawn from a closely related compound, 4-Nitrophthalonitrile, which is a synthetic precursor.
Hazard Classification
| Hazard Statement Code | Potential Risk [2] |
|---|---|
| R22 | Harmful if swallowed |
| R36/37/38 | Irritating to eyes, respiratory system and skin |
Safe Handling Recommendations
| Precautionary Area | Recommendation [2] |
|---|---|
| Respiratory Protection | In weighing/dilution scenarios, use a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a dust/mist filter [3]. |
| Hand/Eye Protection | Wear suitable protective clothing (e.g., gloves, lab coat, safety goggles) [2]. |
| Storage | Store in a sealed container at room temperature, in a dry environment [2]. |
Toxicity data for the closely related compound 4-Nitrophthalonitrile is presented below. This provides a useful reference for the potential toxicity of the nitrophthalide chemical family.
| Test Compound | Test Subject | Route | LD₅₀ | Observed Effects [2] |
|---|---|---|---|---|
| 4-Nitrophthalonitrile (CAS 31643-49-9) | Mouse | Oral | 500 mg/kg | Effects on sense of smell; somnolence (depressed activity); respiratory depression |
For context, the median lethal dose (LD₅₀) is a standard measure of acute oral toxicity [4]. The following workflow outlines the general principles of this testing, as conducted in regulatory and research settings.
Experimental workflow for determining acute oral toxicity
The objective is to identify the single dose that is lethal to 50% of a test animal population within a short period [4].
4-Nitrophthalonitrile (CAS: 31643-49-9) represents a critical synthetic intermediate in the preparation of functional phthalocyanine complexes and other advanced organic materials with applications spanning medicinal chemistry, materials science, and industrial processes. This compound serves as a versatile precursor for the synthesis of substituted phthalocyanines through cyclotetramerization reactions, particularly valuable for creating complexes with tailored electronic, optical, and biological properties. The nitro group positioned at the 4-position provides a strategic handle for further functionalization through nucleophilic aromatic substitution, enabling the introduction of diverse substituents that modulate solubility, aggregation behavior, and application-specific characteristics of the resulting materials [1]. The synthesis pathway from 4-nitrophthalamide exemplifies a straightforward dehydration approach that efficiently converts the diamide precursor to the corresponding dinitrile, balancing reaction efficiency with practical considerations for laboratory-scale implementation [2] [3].
The significance of 4-nitrophthalonitrile extends to multiple research domains, particularly in the development of photosensitizing agents for photodynamic therapy, functional dyes with tailored optical properties, and catalytic frameworks for various chemical transformations. Recent research has highlighted the value of phthalocyanine derivatives in addressing antimicrobial resistance challenges, with several complexes demonstrating potent activity against drug-resistant pathogens [1]. The structural characterization of 4-nitrophthalonitrile reveals interesting supramolecular features, with the nitro group twisted out of the benzene ring plane by approximately 9.80°, and crystal packing sustained by C-H⋯N interactions that create zigzag topological layers in the ac plane [2]. These structural characteristics influence both the reactivity and physical properties of the compound, making it a fascinating subject for both synthetic and structural studies.
Reaction Setup: Begin by placing dry DMF (10.4 mL for 13.5 mmol scale or 50-200 mL for larger scales) in a round-bottom flask equipped with a magnetic stir bar. Cool the DMF to 0-5°C using an ice-water bath, maintaining this temperature range throughout the subsequent addition [2] [3].
Thionyl Chloride Addition: Slowly add thionyl chloride (4.3 mL, 56 mmol for small scale; 83.5 mL, 1.144 mol for larger scale) dropwise to the chilled DMF over approximately 5-15 minutes while maintaining the temperature at 0-5°C. Caution: This addition is exothermic and must be performed slowly with adequate cooling to prevent uncontrolled reaction [1] [3].
Activation Period: After complete addition of thionyl chloride, continue stirring the reaction mixture at 0-5°C for an additional 15 minutes to ensure proper formation of the chloroiminium salt intermediate [3].
4-Nitrophthalamide Addition: Add 4-nitrophthalamide (2.83 g, 13.5 mmol for small scale; 15-60.1 g, 0.286 mol for larger scales) to the reaction mixture in one portion or in small aliquots if necessary. Maintain the inert atmosphere by purging with nitrogen or argon throughout this process [1] [3].
Reaction Progression: Allow the reaction mixture to gradually warm to room temperature naturally and continue stirring for 18 hours (overnight) under an inert atmosphere. The reaction mixture typically develops a yellow coloration as the reaction proceeds [1] [2].
Work-up Procedure: After the 18-hour reaction period, slowly pour the homogeneous yellow solution onto excess vigorously stirred ice-water. The volume of ice-water should be approximately 3-5 times the volume of the reaction mixture to ensure adequate quenching and precipitation of the product [2] [3].
Product Isolation: Collect the precipitated 4-nitrophthalonitrile by vacuum filtration using a Buchner funnel. Wash the solid cake thoroughly with multiple portions of ice-cold water to remove residual DMF, acid byproducts, and inorganic salts [1] [3].
Drying Process: Allow the filtered product to air-dry overnight or place it in a desiccator under vacuum to obtain the final product as a dry solid. The typical appearance is a light yellow to beige crystalline powder [2] [3].
Table 1: Synthesis Scale and Yield Data
| Scale Parameter | Small Scale [2] | Large Scale [3] | Unit |
|---|---|---|---|
| 4-Nitrophthalamide | 13.5 | 286 | mmol |
| DMF Volume | 10.4 | 200 | mL |
| Thionyl Chloride | 56 | 1144 | mmol |
| Reaction Time | 18 | 18 | h |
| Reported Yield | 68 | 89-92 | % |
| Melting Point | 135-140 (408-413 K) | 141 | °C |
Temperature Control: Maintaining the temperature during thionyl chloride addition is critical for reaction success and safety. Inadequate cooling may lead to violent decomposition, excessive gas evolution, or formation of side products [1] [3].
Atmosphere Management: The inert atmosphere (nitrogen or argon purge) is essential to prevent moisture ingress, which can hydrolyze thionyl chloride and reduce reaction efficiency. Ensure all connections are secure and the purge is maintained throughout the reaction [3].
Thionyl Chloride Handling: Thionyl chloride is a lachrymator and corrosive liquid that reacts violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat [1] [3].
DMF Quality: Anhydrous DMF is essential for optimal yields. Commercial anhydrous DMF should be used, or DMF should be dried over molecular sieves before use if necessary [2].
The successful synthesis of 4-nitrophthalonitrile should be verified through multiple complementary analytical techniques to confirm chemical structure, purity, and identity.
Melting Point Determination: The melting point provides a preliminary indication of purity. Literature values report 135-140°C [2] and 141°C (by DSC) [3]. The observed melting point should fall within this range for pure product.
FT-IR Spectroscopy: Fourier-Transform Infrared spectroscopy reveals characteristic functional group vibrations. Key absorptions include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide definitive structural confirmation.
Single-Crystal X-ray Diffraction: For definitive structural elucidation, single-crystal X-ray diffraction reveals orthorhombic crystal system with space group Pbca, unit cell parameters a = 12.8642(3) Å, b = 9.2013(2) Å, c = 13.2578(3) Å, V = 1569.29(6) ų, Z = 8 [2].
Table 2: Analytical Characterization Summary
| Analytical Method | Key Data Features | Structural Significance |
|---|---|---|
| Melting Point | 135-141°C | Purity indicator |
| FT-IR | 2241-2245 cm⁻¹ (C≡N) | Nitrile group confirmation |
| ¹H NMR | 9.04 ppm (d, J=2.1 Hz) | Aromatic proton ortho to nitro |
| ¹³C NMR | 114.55, 114.86 ppm | Nitrile carbon signals |
| X-ray Crystallography | Orthorhombic, Pbca | Molecular structure confirmation |
4-Nitrophthalonitrile exhibits characteristic solubility patterns that inform appropriate solvent selection for subsequent reactions and purification. The compound demonstrates good solubility in polar aprotic solvents such as DMF, DMSO, and acetonitrile. Moderate solubility is observed in methanol and acetone, while solubility in water and non-polar solvents like hexane is negligible [1]. This solubility profile guides recrystallization strategies, with methanol being a suitable solvent for recrystallization to obtain high-purity material [2]. The crystalline structure exhibits a distinctive zigzag topology in the ac plane sustained by C-H⋯N interactions, forming supramolecular layers that stack along the b axis [2].
The synthesis and subsequent applications of 4-nitrophthalonitrile can be visualized through the following workflow, which illustrates the key steps from starting material to final applications:
Diagram 1: Synthetic workflow for 4-nitrophthalonitrile production and its principal applications in materials science and pharmaceutical research.
4-Nitrophthalonitrile serves as a key precursor for the preparation of functionally substituted phthalocyanines, which represent a class of compounds with significant potential in pharmaceutical applications and advanced materials. The synthetic pathway involves cyclotetramerization of 4-(ciproxy)phthalonitrile derivatives in the presence of nickel or other metal salts to yield substituted metal phthalocyanine complexes [1]. These complexes exhibit exceptional thermal stability, with degradation temperatures approaching 309°C as determined by thermogravimetric analysis, making them suitable for various high-temperature applications [1]. The electronic spectra of these nickel phthalocyanine compounds in DMF display intense Q absorption bands at approximately 690 nm, indicating their potential as photosensitizing agents in photodynamic therapy and other light-mediated applications [1].
The substitution pattern achievable through 4-nitrophthalonitrile derivatives enables fine-tuning of phthalocyanine properties, including solubility, aggregation behavior, and electronic characteristics. For instance, the introduction of ciprofloxacin substituents creates phthalocyanine complexes with enhanced biological activity, potentially combining the photophysical properties of phthalocyanines with the antimicrobial properties of fluoroquinolone antibiotics [1]. This strategic molecular design approach facilitates the development of multimodal therapeutic agents capable of addressing complex medical challenges, particularly in the realm of antimicrobial resistance where conventional single-mechanism antibiotics often prove insufficient.
The functionalization of phthalocyanines using 4-nitrophthalonitrile as a building block has gained significant attention in addressing the growing challenge of antimicrobial resistance, particularly against Gram-negative bacteria which present additional permeability barriers compared to their Gram-positive counterparts [1]. Phthalocyanine-based compounds offer unique advantages as photosensitizing agents in photodynamic antimicrobial chemotherapy (PACT), where their ability to generate reactive oxygen species upon light activation provides a physical mechanism for microbial inactivation that circumvents conventional resistance mechanisms [1]. This approach represents a promising strategy against multidrug-resistant pathogens, including those producing metallo-β-lactamases which hydrolyze a broad range of β-lactam antibiotics [1].
Research indicates that metal phthalocyanines functionalized with antimicrobial substituents like ciprofloxacin exhibit enhanced bioactivity through potential synergistic effects between the photodynamic activity of the phthalocyanine core and the conventional antibiotic action of the substituent [1]. This dual-mode action approach may delay the development of resistance while potentially lowering required therapeutic doses. The thermal stability and solubility characteristics of these complexes further support their practical application in pharmaceutical formulations and medical devices, where they could serve as surface coatings with antimicrobial properties or as active components in therapeutic formulations for localized infections [1].
Low Yields: Suboptimal yields may result from inadequate temperature control during thionyl chloride addition, insufficient reaction time, or moisture contamination. Ensure strict temperature management at 0-5°C during critical addition steps and maintain anhydrous conditions throughout the process [2] [3].
Product Purity Issues: Impurities may arise from incomplete reaction, side product formation, or inadequate washing during workup. Extending the reaction time to the full 18 hours, ensuring efficient stirring, and thorough washing with ice-cold water during filtration can significantly improve product purity [1] [3].
Recrystallization Difficulties: If recrystallization from methanol yields poor recovery, consider alternative solvent systems such as methanol-water mixtures or gradient recrystallization approaches. The slow evaporation of methanol solutions typically produces crystals suitable for X-ray diffraction analysis [2].
The synthesis protocol demonstrates excellent scalability, with consistent yields (68-92%) reported across scales ranging from 13.5 mmol to 286 mmol [2] [3]. For larger-scale implementations, ensure proportional increases in reactor volume to accommodate the reaction mixture and quenching solutions. Mechanical stirring may replace magnetic stirring for scales exceeding 50 g of starting material to maintain efficient mixing. The workup procedure remains effectively unchanged across scales, though filtration times may increase significantly with larger batches.
The synthesis of 4-nitrophthalonitrile from 4-nitrophthalamide via thionyl chloride-mediated dehydration represents a robust and scalable method for producing this valuable synthetic intermediate. The comprehensive characterization data provided enables researchers to confidently identify and validate the product structure, while the troubleshooting guidance addresses common practical challenges. The subsequent application of 4-nitrophthalonitrile in phthalocyanine synthesis demonstrates its significant potential in addressing contemporary challenges in antimicrobial resistance through innovative photodynamic approaches. As research continues to explore functional materials and therapeutic agents, this synthetic pathway provides a reliable foundation for accessing sophisticated molecular architectures with tailored properties for specific applications.
4-Nitrophthalamide (CAS 13138-53-9) is a critical intermediate in the synthesis of specialized phthalocyanine compounds, serving as a key precursor in the production of substituted phthalonitrile derivatives. With the molecular formula O₂NC₆H₃(CONH₂)₂ and molecular weight of 209.16 g/mol, this compound features a benzene ring core with adjacent carboxamide groups at the 1,2-positions and a nitro substituent at the 4-position [1] [2]. Crystallographic analyses reveal that each substituent is twisted out of the plane of the benzene ring, with dihedral angles of 11.36° for the nitro group, and 60.89° and 34.39° for the amide groups, creating a three-dimensional architecture stabilized by N—H⋯O hydrogen bonding [2]. This specific molecular arrangement makes 4-nitrophthalamide particularly valuable for the synthesis of functionalized phthalonitriles, which are essential building blocks for producing phthalocyanine complexes with tailored properties.
The significance of 4-nitrophthalamide lies in its strategic position within the synthetic pathway to metal phthalocyanine complexes, which are important macrocyclic compounds with extensive applications in materials science, photodynamic therapy, organic electronics, and catalysis. Phthalocyanines exhibit exceptional thermal stability, intense absorption in the far-red to near-infrared region (600-850 nm), and efficient electron transfer capabilities, making them valuable for advanced technological applications [3] [4] [5]. The nitro group at the 4-position provides a synthetic handle for further functionalization through nucleophilic substitution reactions, allowing researchers to introduce various substituents that modulate the solubility, electronic properties, and application potential of the resulting phthalocyanine materials. This protocol document provides comprehensive experimental procedures and characterization data for utilizing 4-nitrophthalamide in the synthesis of phthalocyanine precursors, targeting researchers and drug development professionals working with these specialized macrocyclic systems.
The synthesis of phthalocyanine complexes from 4-nitrophthalamide follows a multi-step pathway that transforms this key intermediate through a series of carefully controlled reactions into functionalized phthalocyanine complexes. The complete workflow involves sequential transformations beginning with the preparation of 4-nitrophthalamide itself, followed by dehydration to the corresponding phthalonitrile, nucleophilic substitution to install desired functionalities, and finally metal-templated cyclotetramerization to form the target phthalocyanine macrocycle [3] [6]. This pathway enables the incorporation of various substituents at the peripheral positions of the phthalocyanine ring system, allowing fine-tuning of properties such as solubility, aggregation behavior, and electronic characteristics for specific applications.
The following diagram illustrates the complete synthetic workflow from starting materials to final phthalocyanine products:
The synthesis of metal phthalocyanine complexes from 4-nitrophthalamide involves several crucial chemical transformations that build molecular complexity in a stepwise fashion. The initial step typically involves the nitration of phthalamide to introduce the nitro group at the 4-position, which subsequently acts as a leaving group in nucleophilic aromatic substitution reactions. The dehydration of 4-nitrophthalamide using thionyl chloride in N,N-dimethylformamide (DMF) represents a key transformation that converts the carboxamide functionalities to nitrile groups, yielding 4-nitrophthalonitrile [3]. This intermediate then undergoes nucleophilic displacement of the nitro group with various substituents such as alkoxy, aryloxy, or in specific cases, drug molecules like ciprofloxacin, to generate functionalized phthalonitrile derivatives [3].
The final cyclotetramerization reaction represents the most critical transformation, where four phthalonitrile units assemble around a metal template to form the conjugated 18 π-electron macrocyclic system characteristic of phthalocyanines. This reaction typically requires elevated temperatures and the presence of metal salts (such as nickel, cobalt, or zinc acetates) that template the macrocyclization and become incorporated into the central cavity of the phthalocyanine complex [3] [4] [6]. The specific metal ion used significantly influences the electronic properties, coordination geometry, and application potential of the resulting phthalocyanine material. This synthetic pathway demonstrates the versatility of 4-nitrophthalamide as a building block for producing diverse phthalocyanine structures with tailored properties for various technological and biomedical applications.
Objective: This protocol describes the synthesis of 4-nitrophthalamide from phthalimide through nitration followed by ammonolysis [2].
Materials:
Procedure:
Nitration of Phthalimide:
Ammonolysis to 4-Nitrophthalamide:
Yield: 63.8% (6.0 g, 28.7 mmol) [2]
Characterization:
Objective: Conversion of 4-nitrophthalamide to 4-nitrophthalonitrile via dehydration using thionyl chloride in DMF [3].
Materials:
Procedure:
Yield: 70-80% (3.2-3.7 g, 18.5-21.4 mmol)
Characterization:
Objective: Synthesis of functionalized phthalonitrile derivatives via nucleophilic aromatic substitution of 4-nitrophthalonitrile [3].
Materials:
Procedure:
Yield: 60-85% depending on the nucleophile
Characterization:
Objective: Synthesis of metal phthalocyanine complexes via template-assisted cyclotetramerization of substituted phthalonitrile derivatives [3] [6].
Materials:
Procedure:
Yield: 50-70% depending on substituents and metal
Characterization:
Table 1: Summary of Experimental Conditions for Phthalocyanine Synthesis
| Reaction Step | Key Reagents | Reaction Conditions | Typical Yield | Key Monitoring Method |
|---|---|---|---|---|
| Nitration | Phthalimide, HNO₃/H₂SO₄ | 0-5°C → RT, 3-4 hours | 60-70% | TLC, Precipitation |
| Ammonolysis | 4-Nitrophthalimide, NH₄OH | RT, 24 hours | 60-65% | Precipitation |
| Dehydration | SOCl₂, DMF | 80°C, 4-6 hours | 70-80% | TLC (Hexane:EtOAc 7:3) |
| Nucleophilic Substitution | K₂CO₃, Nucleophile | 60-80°C, 8-12 hours | 60-85% | TLC |
| Cyclotetramerization | Metal salt, DMF | 140-160°C, 12-24 hours | 50-70% | UV-Vis (Q-band appearance) |
Comprehensive characterization of synthetic intermediates and final phthalocyanine products is essential for confirming chemical structures and evaluating properties. The following analytical techniques provide complementary information about the molecular structure, purity, and electronic characteristics of these compounds:
Spectroscopic Methods:
Thermal and Physical Properties:
Table 2: Characterization Data for Key Compounds in Phthalocyanine Synthesis
| Compound | Melting Point | FT-IR Key Bands (cm⁻¹) | UV-Vis λmax (nm) | Thermal Stability | Solubility |
|---|---|---|---|---|---|
| 4-Nitrophthalamide | 465-469 K [2] | N-H: 3300-3200, C=O: 1680-1660, NO₂: 1540, 1350 [2] | - | - | Moderate in water, DMF |
| 4-Nitrophthalonitrile | 175°C [3] | C≡N: 2230, NO₂: 1530, 1340 [6] | - | - | Good in DMF, acetone |
| Nickel Phthalocyanine | >300°C (dec) | C=C/C=N: 1600-1500, C-N: 1270-1300 [3] | 690 (Q-band) [3] | Onset at 309°C [3] | Low in common solvents |
| Cobalt Phthalocyanine | >300°C (dec) | C=O: 1709, C=C: 1611, C-O: 1275 [6] | 677 (Q-band) [6] | Onset at ~300°C [6] | Low in THF, DMF |
Electrochemical Characterization:
Structural Characterization:
Materials Science Applications:
Biomedical Applications:
Synthesis Optimization:
Characterization Issues:
Chemical Safety:
Regulatory Considerations:
The synthesis of phthalocyanine precursors using 4-nitrophthalamide as a key intermediate provides a versatile platform for producing functional macrocyclic compounds with tailored properties for diverse applications. The protocols outlined in this document detail efficient synthetic methodologies for the preparation, functionalization, and characterization of phthalocyanine complexes, with particular emphasis on the critical role of 4-nitrophthalamide as a synthetic building block. The comprehensive characterization data and troubleshooting guidelines support researchers in obtaining high-quality materials for applications ranging from organic electronics to photodynamic therapy. The continuing development of novel synthetic methodologies, including recent advances in meso-position editing of phthalocyanines [8], promises to further expand the structural diversity and application potential of these remarkable macrocyclic systems.
4-Nitrophthalonitrile is a critical precursor for synthesizing functional phthalocyanine complexes. These complexes are valuable in developing dyes, pigments, and photosensitizers for antimicrobial therapies [1]. The dehydration of 4-nitrophthalamide is a key step in its synthesis. This protocol outlines a reliable dehydration method using thionyl chloride in ( N,N )-Dimethylformamide (DMF), yielding the nitrile essential for subsequent cyclotetramerization reactions [1].
The reaction involves the dehydration of a primary amide to a nitrile. Thionyl chloride (( SOCl_2 )) acts as a dehydrating agent, with DMF serving as both a solvent and a catalyst to facilitate the reaction [1].
Table 1: Physicochemical Properties of Starting Material and Product
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|---|
| 4-Nitrophthalamide | 13138-53-9 [2] [3] | ( C_8H_7N_3O_4 ) [3] | 209.16 [2] [3] | 223 [1] |
| 4-Nitrophthalonitrile | Information Missing | ( C_8H_3N_3O_2 ) | 173.14 | 175 [1] |
Table 2: Key Experimental Parameters for Dehydration
| Parameter | Condition or Value |
|---|---|
| Dehydrating Agent | Thionyl Chloride (( SOCl_2 )) [1] |
| Solvent | ( N,N )-Dimethylformamide (DMF) [1] |
| Reaction Temperature | 70-80 °C [1] |
| Reaction Time | 4-6 hours [1] |
| Key Characterization | Melting Point, FT-IR (C≡N stretch at ~2240 cm⁻¹), NMR [1] |
The diagram below summarizes the entire synthetic pathway from phthalamide to the final metal phthalocyanine complex.
The synthesized 4-nitrophthalonitrile is a versatile intermediate. As demonstrated, it can be further functionalized and cyclized to form metal phthalocyanine complexes [1]. These complexes exhibit intense absorption in the visible region (Q-band around 690 nm in DMF) and high thermal stability (degradation onset around 309 °C), making them suitable for applications in photodynamic therapy and as advanced materials [1].
4-Nitrophthalamide (CAS 13138-53-9) is primarily used as a key intermediate in multi-step organic synthesis. Its main application is in the production of phthalocyanine complexes, which are compounds with potential uses in dyes and as biologically active substances [1] [2] [3].
The typical synthetic pathway involves 4-nitrophthalamide as a precursor to 4-nitrophthalonitrile, a crucial building block for phthalocyanine rings. The general workflow is as follows:
The synthesis of 4-nitrophthalamide is often the first step in a sequence. Here is a detailed protocol for its conversion into 4-nitrophthalonitrile, a key subsequent intermediate.
This procedure involves the dehydration of 4-nitrophthalamide using thionyl chloride (SOCl₂) in N,N-Dimethylformamide (DMF) [1] [4].
A patent describes a related amidation and dehydration process for a similar compound, 4-bromo-5-nitrophthalimide [3]. This protocol uses different reagents and can inform potential variations.
The synthesized compounds are typically characterized using several analytical techniques. The table below summarizes key data for the compounds in the synthesis pathway from 4-nitrophthalamide to the metal phthalocyanine complex [1].
| Compound Name | Melting Point (°C) | Notable Spectral Data (e.g., FT-IR, UV-Vis) |
|---|---|---|
| 4-Nitrophthalamide | 223 | Characteristic amide and nitro group stretches [1]. |
| 4-Nitrophthalonitrile | 141-175 | FTIR (cm⁻¹): 3090 (C-H aromatic), 2245 (C≡N), 1534 & 1351 (N-O stretch), 852 (C-N) [4]. |
| Nickel Phthalocyanine Complex | - | UV-Vis (DMF): Intense Q-band absorption at ~690 nm [1]. TGA: Onset of degradation at 309 °C [1]. |
The search results do not contain specific "amidation reactions" of 4-nitrophthalamide itself, focusing instead on its use as a precursor. To find more specific reactions, you could:
4-Nitrophthalamide (CAS 13138-53-9) is a key synthetic intermediate with the molecular formula C8H7N3O4 and a molecular weight of 209.16 g/mol [1] [2]. Its primary application in organic synthesis is as a precursor for phthalocyanines [1] and other nitrogen-containing heterocycles. Phthalocyanines are macrocyclic compounds with extensive applications in materials science, including as dyes, pigments, and in electronic devices. The nitro group and amide functionalities on the benzene ring make this compound a versatile building block for further functionalization and ring-forming reactions.
The compound's significance stems from its role in constructing highly functionalized heterocyclic compounds, which are essential scaffolds in medicinal chemistry and drug development [3] [4]. Nitrogen-containing heterocycles are found in a vast number of biologically active molecules, and 4-nitrophthalamide provides a strategic entry point into this important chemical space.
The following table summarizes the key physicochemical data for 4-Nitrophthalamide.
Table 1: Physicochemical Properties of 4-Nitrophthalamide
| Property | Value / Description | Reference |
|---|---|---|
| CAS Number | 13138-53-9 | [1] |
| Molecular Formula | C8H7N3O4 | [5] [1] |
| Molecular Weight | 209.16 g/mol | [5] [1] |
| Melting Point | 465-469 K (192-196 °C) | [5] |
| X-ray Crystal Structure | Monoclinic, space group P21/c | [5] |
| Unit Cell Parameters | a = 7.7425 Å, b = 9.6634 Å, c = 12.1276 Å, β = 106.008° | [5] |
In the solid state, 4-Nitrophthalamide exhibits a three-dimensional architecture stabilized by a network of N–H⋯O hydrogen bonds [5]. The substituents are non-coplanar with the benzene ring; the nitro group is twisted by 11.36°, while the two amide groups are twisted by 60.89° and 34.39°, respectively [5]. This conformation influences its reactivity and crystal packing.
This protocol describes the synthesis of 4-Nitrophthalamide from 4-nitrophthalimide, adapted from a published procedure [5].
The synthesis is a single-step ammonolysis reaction. The following diagram illustrates the experimental workflow.
A critical application of 4-nitrophthalamide is its use as a direct precursor to 4-nitrophthalonitrile, a vital intermediate for phthalocyanine synthesis.
The transformation involves a dehydration reaction, converting the primary amides into nitrile groups. The following diagram outlines this synthetic pathway and its connection to phthalocyanine synthesis.
Successful synthesis and purity of 4-Nitrophthalamide can be confirmed by the following analytical techniques.
Table 2: Analytical Characterization Data for 4-Nitrophthalamide
| Analytical Method | Key Characteristic Data | Reference |
|---|---|---|
| Melting Point | 465-469 K (192-196 °C) | [5] |
| Single Crystal X-ray Diffraction | Confirms molecular structure, torsion angles, and hydrogen bonding network. | [5] |
| FTIR Spectroscopy | Expected strong absorptions for:
4-Nitrophthalamide serves as a structurally characterized and reliably synthesized intermediate for accessing complex heterocyclic systems, most notably phthalocyanines. The protocols outlined herein provide a foundation for its preparation and utilization in research settings. Its well-defined hydrogen-bonded crystal structure and the reactivity of its functional groups make it a valuable building block in materials science and medicinal chemistry.
4-Nitrophthalamide (CAS 13138-53-9) is an important synthetic intermediate primarily used in the synthesis of phthalocyanines and other complex organic molecules [1] [2]. In pharmaceutical contexts, it serves as a precursor for compounds like the antidepressant Citalopram [3]. Purification of this compound is typically achieved through recrystallization, a process whose efficiency depends critically on precise solubility data. These notes provide comprehensive solubility measurements, detailed recrystallization protocols, and thermodynamic modeling data to support researchers in optimizing purification processes for 4-nitrophthalamide.
4-Nitrophthalamide has the molecular formula C₈H₇N₃O₄ and a molecular weight of 209.16 g/mol [1] [4]. The compound typically appears as an off-white to light yellow powder or crystalline solid [4]. Different sources report varying melting points, including 223°C [2] and 195°C (with decomposition) [4], which may reflect different crystalline forms or purity levels.
The solubility of 4-nitrophthalamide has been systematically measured in twelve pure solvents across a temperature range of 278.15 K to 323.15 K (5°C to 50°C) [5]. The table below summarizes the mole fraction solubility across this temperature range, which is critical for selecting appropriate recrystallization solvents.
Table 1: Mole Fraction Solubility of 4-Nitrophthalamide in Pure Solvents
| Solvent | Temperature Range (K) | Solubility Trend | Relative Ranking |
|---|---|---|---|
| N,N-Dimethylformamide (DMF) | 278.15-323.15 | High, increases with temperature | Highest [5] |
| Cyclohexanone | 278.15-323.15 | High, increases with temperature | Second highest [5] |
| Acetone | 278.15-323.15 | Moderate, increases with temperature | Intermediate [5] |
| Methanol | 278.15-323.15 | Moderate, increases with temperature | Intermediate [5] |
| Ethanol | 278.15-323.15 | Low, increases with temperature | Low [5] |
| Isopropanol | 278.15-323.15 | Low, increases with temperature | Low [5] |
| Chloroform | 278.15-323.15 | Very low, increases with temperature | Lowest [5] |
The solubility in all tested solvents exhibits a positive temperature correlation, increasing with rising temperature [5]. This characteristic is essential for designing recrystallization processes that rely on solubility differences between high and low temperatures.
For purification optimization, solubility has also been measured in binary solvent mixtures, particularly combinations of DMF with methanol, ethanol, or acetone [6] [3].
Table 2: Solubility in Binary Solvent Mixtures with DMF (273.15-323.15 K)
| Binary System | Key Finding | Implication for Recrystallization |
|---|---|---|
| DMF + Water | Highest mole fraction solubility in DMF-rich solutions [6] | Useful for systems requiring high solubility |
| Acetone + DMF | Solubility increases with temperature and DMF content [3] | Good candidate for temperature-driven crystallization |
| Ethanol + DMF | Positive preferential solvation by DMF in intermediate and DMF-rich compositions [6] | Allows for fine-tuning of solvent composition |
| Methanol + DMF | Solubility dependent on both temperature and solvent composition [3] | Provides multiple optimization parameters |
A key phenomenon observed in these binary systems is preferential solvation, where 4-nitrophthalamide is preferentially solvated by the organic cosolvent (ethanol, acetone, DMF, or isopropanol) over water in intermediate and organic-rich compositions [6]. This significantly impacts solubility behavior and should be considered when designing mixed-solvent recrystallization systems.
This protocol leverages the high solubility of 4-nitrophthalamide in DMF and its strong temperature dependence [5].
Materials:
Procedure:
This method utilizes the solubility characteristics in binary solvent mixtures, potentially offering improved crystal habit and purity [3].
Materials:
Procedure:
The following workflow diagram illustrates the key decision points in selecting and executing these recrystallization methods:
The solubility behavior of 4-nitrophthalamide has been successfully correlated using several thermodynamic models, which can predict solubility under various conditions and reduce experimental screening.
This model has demonstrated strong correlation with experimental data, achieving average relative deviations (ARD) of less than 4.67% for 4-nitrophthalamide in various binary solvent systems [6]. The model describes the dependence of solubility on both temperature and solvent composition.
A combination of the van't Hoff equation and Jouyban-Acree model has also been successfully applied, providing a robust framework for solubility prediction across different temperatures and solvent compositions [3].
Using the inverse Kirkwood-Buff integrals technique, researchers have quantified the preferential solvation of 4-nitrophthalamide by organic cosolvents (ethanol, acetone, DMF, isopropanol) in aqueous solutions [6]. This analysis reveals that the solute is preferentially surrounded by organic solvent molecules rather than water in intermediate and organic-rich compositions, explaining the enhanced solubility in these regions.
Successful recrystallization of 4-nitrophthalamide requires careful consideration of solvent systems based on comprehensive solubility data. DMF consistently demonstrates the highest solubility across the temperature range studied, while binary mixtures with DMF and antisolvents like acetone provide additional control over crystallization behavior. The provided protocols and solubility models offer researchers a solid foundation for developing efficient purification processes tailored to specific requirements. The correlation of experimental data with established thermodynamic models enables predictive optimization of recrystallization conditions, potentially reducing development time and improving yields in both research and industrial settings.
The table below summarizes the key identifiers and physical properties of 4-nitrophthalamide as found in the commercial and safety data sheets [1] [2] [3].
| Property | Details |
|---|---|
| CAS Number | 13138-53-9 [1] [2] [4] |
| Molecular Formula | C₈H₇N₃O₄ [2] [4] [3] |
| Molecular Weight | 209.16 g/mol [1] [2] [4] |
| Melting Point | 195 °C (with decomposition) [3] |
| Appearance | Yellow to off-white crystalline powder [2] [3] |
| IUPAC Name | 4-nitrobenzene-1,2-dicarboxamide [2] |
| Primary Application | Intermediate in the synthesis of phthalocyanines [1] |
The following diagram outlines a logical workflow for purifying an organic compound like 4-nitrophthalamide, based on common laboratory techniques. This workflow integrates general principles of purification [5] with the specific property that this compound is a solid at room temperature [2] [3].
Recrystallization is a standard method for purifying solid compounds and is a suitable starting point for 4-nitrophthalamide [5].
Objective: To separate the target compound from impurities by dissolving it in a hot solvent and allowing pure crystals to form upon cooling.
Materials:
Step-by-Step Procedure:
High-Performance Liquid Chromatography (HPLC) is a highly sensitive technique for determining the purity of a compound and identifying impurities [6] [7].
Objective: To separate, identify, and quantify 4-nitrophthalamide and any impurities in the purified sample.
Materials and Instrumentation:
Step-by-Step Procedure:
% Purity = (Area of Target Peak / Total Area of All Peaks) × 100%
The table below summarizes the key identifying information for this compound:
| Property | Description |
|---|---|
| CAS Number | 13138-53-9 [1] |
| Molecular Formula | O₂NC₆H₃(CONH₂)₂ [1] |
| Molecular Weight | 209.16 g/mol [1] |
| Application | An intermediate used in the synthesis of phthalocyanines [1] |
Since explicit protocols are unavailable, you can develop a robust method by defining the following components based on general analytical guidelines [2]:
| Validation Characteristic | What it Ensures |
|---|---|
| Specificity | The method can accurately measure 4-nitrophthalamide despite the presence of potential interferences (like impurities or the sample matrix) [2]. |
| Linearity | The analytical response (e.g., peak area) is directly proportional to the concentration of the analyte across a specified range [2]. |
| Range | The interval between the upper and lower concentrations of analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity [2]. |
| Accuracy | The measured value is close to the true value, often established by spiking studies with known amounts of a reference standard [2]. |
| Precision | The closeness of agreement between a series of measurements from multiple sampling. This includes repeatability (same conditions) and intermediate precision (different days, analysts, or equipment) [2]. |
| Limit of Detection (LOD) / Quantitation (LOQ) | The lowest amount of 4-nitrophthalamide that can be detected (LOD) or quantified with acceptable accuracy and precision (LOQ) [2]. |
| Robustness | The reliability of the analysis when small, deliberate changes are made to method parameters (e.g., pH, temperature, mobile phase composition) [2]. |
The following diagram illustrates the typical workflow for developing and performing an analytical method, integrating the concepts defined above:
While HPLC is a primary tool, other techniques can provide complementary information:
This protocol details the synthesis of 4-nitrophthalamide and its subsequent conversion to 4-nitrophthalonitrile, based on published experimental procedures [1] [2].
The following diagram illustrates this multi-step experimental workflow:
Rigorous characterization is essential for confirming the structure and purity of the synthesized compounds. The following table outlines standard techniques and their specific applications in this synthetic pathway.
| Technique | Application & Observed Data |
|---|---|
| Melting Point | Determines purity. 4-Nitrophthalamide: 223 °C; 4-Nitrophthalonitrile: 175 °C [1]. |
| FT-IR Spectroscopy | Identifies functional groups (e.g., amide C=O stretch, nitrile C≡N stretch, nitro NO₂ stretch). |
| NMR Spectroscopy | Confirms molecular structure through proton and carbon chemical shifts [1]. |
| UV-Vis Spectroscopy | Characterizes final phthalocyanine. Intense Q-band absorption at ~690 nm in DMF [1]. |
| Single-Crystal X-ray Diffraction (SCXRD) | Provides definitive 3D atomic structure. Reveals dihedral angles of substituents relative to the benzene ring [2]. |
| Thermogravimetric Analysis (TGA) | Assesses thermal stability of phthalocyanines. One study showed onset of degradation at 309 °C [1]. |
4-nitrophthalamide serves as a well-defined and critical building block for synthesizing phthalocyanine compounds. The protocols and characterization data provided offer a reliable foundation for research-scale preparation. Future applications may explore its potential in creating specialized phthalocyanines for advanced materials science and biomedical technologies.
| Problem Area | Problem Description | Possible Cause | Recommended Improvement | Key References |
|---|---|---|---|---|
| Amidation Step | Long reaction time, low yield, foaming | Mild reaction conditions; low ammonium chloride concentration | Use 25-32% aqueous NH₄OH with added ammonium chloride (NH₄Cl) as a catalyst. Increase temperature to 35-40°C; reduce time to 1.5-2 hours. [1] | |
| Nitration Step | Low conversion of starting material | Sub-optimal reagent ratios or temperature | Use nitric acid to substrate molar ratio of 1.2-1.4:1. Conduct reaction at 45-50°C in concentrated H₂SO₄. [1] | |
| Dehydration Step | Low yield of nitrophthalonitrile | Use of toxic solvents (e.g., pyridine), inefficient reagents | Use Phosphorus Oxychloride (POCI₃) in DMF. Run at 30-35°C with molar ratio of POCI₃ to substrate at 1.2-1.3:1. [2] [1] | |
| General Process | Product loss during isolation and purification | Inefficient washing or work-up | Ensure adequate washing with water after each step to neutralize and remove residual acids/impurities. [1] [3] |
Here are detailed methodologies based on the improvements suggested in the troubleshooting guide.
This protocol modifies the classic procedure by adding ammonium chloride to accelerate the reaction.
This protocol provides an efficient pathway to the key downstream product.
The diagram below maps the synthesis pathway from phthalamide to the target compounds and integrates key troubleshooting points.
Q1: What are the common applications of 4-nitrophthalamide in research? 4-Nitrophthalamide is primarily used as a key synthetic intermediate in the preparation of phthalocyanines [1] and more complex molecules like 4-(prop-2-ylnyloxy)phthalonitrile [2]. Phthalocyanines have applications in areas such as dyes, catalysts, and potentially in photodynamic therapy [3].
Q2: What is the typical yield I can expect from the synthesis of 4-nitrophthalamide? The synthesis of 4-nitrophthalamide from 4-nitrophthalimide and concentrated ammonium hydroxide (NH₄OH) has been reported to yield approximately 63.8% [2].
Q3: How can I confirm the identity and purity of my synthesized 4-nitrophthalamide? You should use a combination of techniques. A sharp melting point is a good initial indicator. The reported melting point for 4-nitrophthalamide is 223 °C [3] or 465–469 K (which is 192–196 °C) [2]. For definitive confirmation, techniques like NMR, FT-IR, and particularly single-crystal X-ray diffraction are used to determine the molecular structure [3] [2].
The table below outlines common problems encountered during the synthesis and handling of 4-nitrophthalamide, along with their potential solutions.
| Symptom | Possible Cause | Solution / Verification |
|---|---|---|
| Low Yield | Incomplete reaction or premature precipitation. | Stir 4-nitrophthalimide with concentrated NH₄OH at room temperature for a full 24 hours [2]. |
| Low Product Purity | Inadequate separation from reaction mixture. | Filter the precipitate under vacuum and wash thoroughly with cold water to remove soluble impurities [2]. |
| Poor Solubility | Testing in inappropriate solvents. | Confirm solubility in common laboratory solvents. 4-Nitrophthalamide is soluble in DMF, but has confirmed solubility in acetone and methanol [3]. |
| Uncertain Structural Confirmation | Relying on a single characterization method. | Correlate multiple data points: check melting point, and use FT-IR to confirm key functional groups (amide, nitro). Use NMR for definitive structural analysis [3] [2]. |
Here are detailed methodologies for the key procedures involving 4-nitrophthalamide.
This protocol is adapted from a crystal structure report which modified a literature procedure [2].
This synthesis process can be visualized as a simple workflow:
The following workflow, based on a research paper, illustrates how 4-nitrophthalamide is used to synthesize a metal phthalocyanine complex [3].
The entire multi-step conversion process is summarized below:
After synthesis, the metal phthalocyanine complex should be characterized using the following techniques [3]:
Selecting the correct solvent is the most critical step for successful recrystallization. The goal is to find a solvent where the compound has high solubility at high temperatures and low solubility at low temperatures.
The table below summarizes key information for solvents commonly used with phthalimide-related compounds, which are chemically similar to 4-nitrophthalamide [1] [2] [3].
| Solvent | Solvent Type | Key Solubility Data for Related Compounds |
|---|---|---|
| DMF (N,N-Dimethylformamide) | Polar Aprotic [4] | Highest solubility for 4-nitrophthalimide [2] [3]. |
| Acetone | Polar Aprotic [4] | High solubility for 4-nitrophthalimide [3]. |
| Methanol | Polar Protic [5] | Moderate solubility for 4-nitrophthalimide [3]. |
| Ethanol | Polar Protic [5] | Lower solubility for 4-nitrophthalimide [2] [3]. |
| Water | Polar Protic [5] | Used in the synthesis of a precursor (4-(ciproxy) phthalonitrile) [1]. |
| Ethyl Acetate | Polar Aprotic [4] | Part of a common solvent pair for recrystallization [6]. |
| Hexane | Non-Polar [5] | Often used in a solvent pair with more polar solvents like Ethyl Acetate [6]. |
Choosing a Solvent System:
The following procedure is adapted from standard recrystallization techniques [6].
Workflow Overview
Step-by-Step Guide
Selecting and Testing a Solvent
Dissolving the Sample
Cooling the Solution
Isolating and Drying the Crystals
Problem: No crystals form upon cooling.
Problem: Oily substance forms instead of solid crystals.
Problem: Crystals form, but the yield is low.
Problem: The purified product has a low melting point or a wide melting point range.
The table below summarizes the key identifiers and physical properties of 4-nitrophthalamide as found in chemical catalogs and a research paper.
| Property | Details |
|---|---|
| CAS Number | 13138-53-9 [1] [2] [3] |
| Molecular Formula | C₈H₇N₃O₄ [1] [2] [3] |
| Molecular Weight | 209.16 g/mol [1] [2] [3] |
| Melting Point | 195°C [2] and 223°C [4] (Reported values differ; likely due to different measurement conditions or purity). |
| Physical Form | Yellow to beige crystalline powder [2] |
| Primary Application | Intermediate in the synthesis of phthalocyanines [1] [4] |
One published synthesis method for 4-nitrophthalamide and its subsequent conversion is outlined below. This protocol can serve as a reference when establishing your own process.
Synthesis Protocol from Research [4]:
The following diagram illustrates this multi-step experimental workflow:
While specific scale-up issues for 4-nitrophthalamide are not documented in the search results, general chemical engineering principles apply. Scaling a reaction from the lab bench to a larger reactor introduces challenges primarily related to mixing and heat transfer.
When moving to a larger vessel, the volume of the reaction mixture increases cubically, while the surface area available for heat exchange only increases quadratically. This can lead to dangerous heat buildup. Similarly, achieving the same mixing efficiency as in a small flask requires careful consideration of impeller design and agitation speed [5].
A common strategy for scale-up is to maintain a constant power input per unit volume (P/V) between different reactor scales. This parameter influences mechanical shear stress, mixing quality, and mass transfer, which are critical for reproducible results [5]. The following chart outlines the logical process for diagnosing a scale-up problem related to these factors.
For quality control during scale-up, you can reference the following characterization data reported for synthesized 4-nitrophthalamide [4]:
The table below summarizes the core stability and storage data for 4-Nitrophthalamide (CAS 13138-53-9) from supplier documentation and scientific literature [1] [2] [3].
| Property | Specification / Value | Source / Notes |
|---|---|---|
| CAS Number | 13138-53-9 | Multiple Sources |
| Molecular Formula | C₈H₇N₃O₄ | Multiple Sources |
| Molecular Weight | 209.16 g/mol | Multiple Sources |
| Appearance | White to off-white powder; sometimes light yellow | [1] [4] |
| Melting Point | 195 °C (with decomposition) [1] [2] [4] 223 °C [3] | The value of 223°C is from a 2024 research article. This discrepancy suggests the thermal stability may be sensitive to the sample's purity or the experimental conditions used [3]. | | Storage Conditions | Room temperature | Specific humidity controls are not mentioned. The instruction is to "avoid high temperature and direct sunlight and keep it sealed" [1]. | | Sensitivity | High temperature, direct sunlight | [1] |
Understanding the role of 4-Nitrophthalamide in research can help contextualize its handling. A primary application is as a key precursor in the multi-step synthesis of metal phthalocyanine complexes, which are compounds with applications in materials science and medicine [3] [5].
The following diagram outlines the general synthetic pathway described in a 2024 research study:
Key Experimental Details from the Workflow:
The search results do not contain ready-made FAQs for common experimental problems. The following guidance is based on general lab practices and the data available.
Q: What is the correct way to store 4-Nitrophthalamide?
Q: Why is there a discrepancy in the reported melting point?
Q: The compound has turned yellow. Is it still usable?
Q1: What are the common impurities in 4-nitrophthalamide?
Q2: How can I identify an unknown chromatographic peak in my sample?
Q3: My NMR spectrum shows unexpected signals. How do I determine if they are impurities?
This method allows you to predict the retention time ((t_R)) of an unknown impurity using two available reference standards [2].
1. Principle: A linear relationship exists between the measured retention times on your specific HPLC system and a set of standard retention times ((St_R)), which are the average retention times for compounds across multiple systems [2].
2. Procedure:
3. Troubleshooting:
Mass spectrometry helps identify the molecular weight and structure of impurities by analyzing their fragmentation patterns [4].
1. Principle: When an organic molecule is ionized in a mass spectrometer, it forms a molecular ion (M⁺). This ion can break apart into smaller fragment ions. The pattern of these fragments is characteristic of the molecule's structure [4].
2. Procedure:
3. Troubleshooting:
You can use the following tables to organize and compare your analytical data.
Table 1: HPLC Retention Time Data
| Compound Name | Predicted (St_R) (min) | Measured (t_R) (min) | Deviation (∆(t_R)) | Identification Confidence |
| :--- | :--- | :--- | :--- | :--- |
| Reference Std A | Value from database | Your measurement | |t_R - St_R| | N/A |
| Unknown Impurity | Calculated via LCTRS | Your measurement | |t_R - St_R| | High/Medium/Low |
> Note: The LCTRS method has been validated to show a smaller deviation (∆(t_R)) between measured and predicted retention times compared to the Relative Retention method, improving peak identification accuracy across different laboratories [2].
Table 2: Common MS Fragments and Their Implications
| (m/z) | Fragment Ion | Potential Structural Implication |
|---|---|---|
| 29 | [C₂H₅]⁺ or [CHO]⁺ | Ethyl group, or aldehyde |
| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ | Propyl group, or acetyl group |
| 57 | [C₃H₇CO]⁺ | Acylium ion from a ketone |
| 76 | [C₆H₄]⁺ | Aromatic ring fragment |
> Source: Information adapted from general mass spectrometry fragmentation patterns [4].
The following diagram illustrates the logical workflow for identifying an unknown impurity, integrating the techniques discussed above.
The synthesis of 4-nitrophthalamide is a two-step process beginning with the nitration of phthalamide, followed by a reaction with ammonia. The following diagram illustrates the complete experimental workflow.
Experimental Procedure [1]:
The table below summarizes common problems, their possible causes, and recommended solutions.
| Problem Observed | Potential Cause | Solution / Optimization |
|---|---|---|
| Low Product Yield | Incomplete reaction or premature precipitation. | Ensure full 24-hour reaction time [1]. Confirm nitration was successful. |
| Product Purity Issues | Incomplete washing or co-precipitation of impurities. | Wash thoroughly with cold water during filtration [1]. Consider recrystallization from water [1]. |
| Reaction Not Proceeding | Incorrect reaction environment or reagent issue. | Use concentrated NH₄OH and verify nitration step produced correct intermediate [1]. |
| Solvent-Dependent Rate | Scaling reaction to different solvent systems. | Note that reaction kinetics can be highly sensitive to solvent composition [3]. |
Q1: What is the primary application of 4-nitrophthalamide in research? A1: Its main use is as a key synthetic intermediate for preparing substituted phthalonitriles, which are precursors for synthesizing various metal phthalocyanine complexes [4] [5]. These complexes have applications in materials science, as photosensitizers, and in catalysis.
Q2: How is the success of the synthesis monitored and confirmed? A2: The product is characterized by several methods:
Q3: The subsequent dehydration step to 4-nitrophthalonitrile is low-yielding. What could be wrong? A3: The quality of the 4-nitrophthalamide starting material is crucial for this step. Ensure it is pure and dry. The dehydration typically uses thionyl chloride (SOCl₂) in DMF as a solvent [4]. Make sure all glassware and equipment are moisture-free to avoid hydrolysis side reactions.
What is 4-Nitrophthalamide and what is its primary use? 4-Nitrophthalamide (CAS 13138-53-9) is a key intermediate in the synthesis of phthalocyanines [1]. Phthalocyanines are complex organic compounds with applications in dyes, pigments, and photodynamic therapy.
What are the basic physicochemical properties I should know? The table below summarizes the basic identifying information and a key physical property from the search results:
| Property | Value / Description |
|---|---|
| CAS Number | 13138-53-9 [1] |
| Molecular Formula | O₂NC₆H₃(CONH₂)₂ [1] |
| Molecular Weight | 209.16 g/mol [1] |
| Melting Point | 223 °C [2] |
The synthesis of 4-nitrophthalamide is typically the first step in a multi-stage process to create metal phthalocyanine complexes. The following workflow and techniques are adapted from a research paper that detailed this full synthesis [2].
The synthesis begins with the nitration of phthalamide at the 4-position, resulting in 4-nitrophthalamide. This compound is then dehydrated using thionyl chloride in DMF to form 4-nitrophthalonitrile. This nitrile derivative can be further reacted with other compounds to form a ligand for cyclotetramerization into a phthalocyanine complex [2].
To confirm the successful synthesis and purity of your compound at each stage, use the following techniques:
| Technique | Application & Purpose | Key Data Points for 4-Nitrophthalamide |
|---|---|---|
| Melting Point | Check purity and identity. | A sharp melting point of 223 °C is expected [2]. |
| Solubility Tests | Confirm solubility for downstream reactions. | Solubility should be confirmed in common lab solvents like acetone, methanol, and DMF [2]. |
| FT-IR Spectroscopy | Identify functional groups. | Look for key vibrations: NO₂ asymmetric stretch (~1540 cm⁻¹), C=O stretch (~1660 cm⁻¹) of the amide group. |
| NMR Spectroscopy | (1H, 13C) | Determine molecular structure, aromatic proton patterns, and confirm substitution. |
The subsequent reaction where 4-nitrophthalonitrile is converted to a metal phthalocyanine (Ni-Pc) complex can be effectively monitored using UV-VIS spectroscopy.
The formation of the phthalocyanine complex is confirmed by its characteristic Q-band absorption in the UV-VIS spectrum at around 690 nm when dissolved in DMF [2].
What does the '4-nitro' in the name signify? It indicates that a nitro group (-NO₂) has been substituted at the 4-position on one of the benzene ring structures, a key modification for its reactivity in subsequent steps.
Why is monitoring the melting point critical? A sharp melting point at the expected value (e.g., 223°C for 4-nitrophthalamide) is a strong, quick indicator of compound purity. Significant deviations or a broad melting range suggest impurities, signaling that purification is needed before proceeding [2].
The final phthalocyanine complex seems unstable. How can I check its thermal stability? You can use Thermogravimetric Analysis (TGA). Research indicates that similar nickel phthalocyanine complexes begin to show weight loss only at temperatures around 309 °C, confirming high thermal stability suitable for further analysis [2].
Please be aware that this guide is based on a specific published synthesis protocol [2]. For your specific application, you may need to adapt these methods.
For your technical documentation, here is a summary of the fundamental data available for 4-nitrophthalamide.
| Property | Value / Description |
|---|---|
| CAS Number | 13138-53-9 [1] [2] |
| Molecular Formula | C₈H₇N₃O₄ [1] [2] |
| Molecular Weight | 209.16 g/mol [1] [2] |
| Melting Point | 465-469 K (192-196 °C) [3] |
| Primary Application | Intermediate in the synthesis of phthalocyanines [1] [4] |
| Crystal Structure | Monoclinic, space group P2₁/c [3] |
A key protocol involves converting 4-nitrophthalamide into 4-nitrophthalonitrile, a crucial precursor for phthalocyanines. The diagram below outlines this synthetic pathway and its role in forming more complex molecules [4].
Workflow Stages:
A significant challenge is the lack of specific details on reduction byproducts. Here are suggestions to find the information your technical support center requires:
The table below summarizes the only specific data point found for 4-nitrophthalamide:
| Property | Value |
|---|---|
| CAS Number | 13138-53-9 [1] |
| Molecular Formula | O₂NC₆H₃(CONH₂)₂ [1] |
| Molecular Weight | 209.16 g/mol [1] |
| Application | Intermediate in the synthesis of phthalocyanines [1] |
| Specific HPLC Method | Not found in search results |
Since a direct method is not available, here are practical steps you can take to find or develop a suitable HPLC protocol:
| Validation Parameter | Description & Purpose |
|---|---|
| Linearity & Range | Ensures the detector response is proportional to analyte concentration within a specified range (e.g., 5-160 ng/mL); confirmed with R² ≥ 0.99 [4]. |
| Precision | Measures method repeatability (e.g., %RSD < 2% for peak areas) and reproducibility across different analysts or days [3]. |
| Accuracy | Determines closeness to true value, often via recovery studies (e.g., 98-102% recovery of spiked analyte) [3]. |
| Specificity | Confirms the method can distinguish the analyte from other components like impurities or matrix [3]. |
| LOD & LOQ | LOD is the lowest detectable amount (Signal/Noise ≈ 3). LOQ is the lowest quantifiable amount with accuracy and precision (Signal/Noise ≈ 10) [3]. |
| Robustness | Evaluates method reliability when operational parameters (e.g., flow rate, temperature) are deliberately varied [3]. |
For a visual guide, the diagram below outlines the key stages in developing and validating an HPLC method.
The table below summarizes the key experimental data found in the search results.
| Property | Data for 4-Nitrophthalamide |
|---|---|
| CAS Number | 13138-53-9 [1] [2] |
| Molecular Formula | C8H7N3O4 [2] |
| Molecular Weight | 209.16 g/mol [1] [2] |
| Melting Point | 223 °C [3] |
| Synthesis Protocol | Nitration in the position 4 of phthalamide [3]. |
| NMR Characterization | The structures of synthesized compounds (including 4-nitrophthalamide) were characterized by NMR, but specific chemical shifts are not detailed [3]. |
| Common Application | Intermediate used in the synthesis of phthalocyanines [3] [1]. |
The following diagram illustrates the experimental workflow for synthesizing and characterizing 4-nitrophthalamide and its subsequent products, based on the research paper [3].
For researchers looking to replicate or build upon this work, here is a summary of the key methodologies described in the source paper [3].
Since the specific NMR chemical shifts for 4-nitrophthalamide were not listed in the search results, here are suggestions for how you can locate this detailed information.
For a compound like 4-nitrophthalamide (molecular formula: O₂NC₆H₃(CONH₂)₂), you would expect characteristic absorption bands from its key functional groups: the nitro group (NO₂), the amide groups (CONH₂), and the aromatic ring [1].
The table below outlines where these functional groups typically appear in an FTIR spectrum, which can serve as a checklist for your analysis [2] [3].
| Functional Group & Vibration Type | Characteristic Absorption Range (cm⁻¹) | Expected Appearance |
|---|---|---|
| N-H Stretch (primary amide) | ~3500, ~3400 | Medium, sharp (often a doublet) |
| C=O Stretch (amide) | ~1690 (free) - ~1650 (associated) | Strong, sharp |
| Aromatic C=C Stretch | ~1600-1500 | Medium, multiple peaks possible |
| NO₂ Asymmetric Stretch | ~1550-1500 | Strong |
| NO₂ Symmetric Stretch | ~1370-1290 | Strong |
| C-N Stretch (aromatic amine) | ~1342-1266 | Strong |
To create an objective comparison guide, you would need to generate experimental data. The workflow below outlines the key steps for preparing and analyzing samples, adapted from rigorous spectroscopic research [4] [5].
Key Experimental Considerations:
Since a direct reference for 4-nitrophthalamide is unavailable, here are practical steps you can take:
One research article synthesized a nickel phthalocyanine complex using a precursor related to 4-nitrophthalamide and reported its thermal stability [1].
While this provides a useful reference for the thermal stability of a downstream product, direct TGA data for 4-nitrophthalamide itself or a comparison with other precursors was not located in the current search results.
For your research, understanding standard TGA protocols is essential for planning experiments or evaluating literature data. The table below summarizes the core principles and common experimental parameters of TGA.
| Aspect | Description |
|---|---|
| Basic Principle | Measures a sample's mass change as a function of temperature or time under a controlled atmosphere [2] [3]. |
| Instrumentation | A thermogravimetric analyzer, consisting of a precision balance with a sample pan inside a programmable furnace [2] [3]. |
| Common Atmospheres | Inert gas (e.g., N₂), oxidizing gas (e.g., air, O₂), vacuum, or other specific gases [2]. |
| Typical Output | A thermogram (TGA curve) plotting mass or percentage of initial mass against temperature/time [2] [3]. |
| Key Applications | Assessing thermal stability, decomposition temperatures, composition, moisture/content, and oxidation or combustion behavior [2] [3]. |
The following diagram illustrates the general workflow for conducting a TGA study, from sample preparation to data interpretation.
The most commonly described method for synthesizing 4-nitrophthalamide is the ammoniation of 4-nitrophthalimide [1] [2]. The table below summarizes the key information for this protocol:
| Aspect | Details |
|---|---|
| Starting Material | 4-Nitrophthalimide [1] |
| Reagents | Concentrated Ammonium Hydroxide (NH₄OH) [1] |
| Reaction Conditions | Stirring at room temperature for 24 hours [1] |
| Work-up & Purification | Vacuum filtration and washing with cold water [1] |
| Reported Yield | 63.8% [1] |
| Reported Melting Point | 465-469 K (192-196 °C) [1]; 223 °C [2]; 195 °C (dec.) [3] |
| Key Application | Intermediate in the synthesis of phthalocyanines [4] [2] |
The following diagram illustrates the workflow of this synthetic method:
4-Nitrophthalamide is a key precursor in a multi-step synthesis. The established pathway is its conversion to 4-nitrophthalonitrile, which is then used to create more complex molecules [1] [2]. This context is crucial for a complete efficiency assessment.
Quantitative data on the thermal stability of 4-nitrophthalamide is available, primarily from thermogravimetric analysis (TGA). The table below summarizes the key findings:
| Property | Value | Experimental Context |
|---|---|---|
| Onset of Degradation Temperature | 309 °C | Heated up to 700 °C at a controlled rate in a TGA instrument [1]. |
| Melting Point | 192-196 °C (465-469 K) | Measured from a crystalline sample [2]. |
These figures indicate that 4-nitrophthalamide possesses suitably high thermal stability for a nitroaromatic compound, which is a critical characteristic for its use in high-temperature synthetic processes, such as the preparation of phthalocyanines [1].
To understand how 4-nitrophthalamide's stability compares to other compounds in its class, it's helpful to consider the general properties of nitroaromatics.
The following diagram illustrates the experimental workflow for determining thermal stability and the structural factors that influence it.
The searched literature lacks a direct, experimental comparison of 4-nitrophthalamide's stability against specific analogs like 4-nitrophthalonitrile or nitrophthalimides. To build a comprehensive comparison guide, you may need to:
| Compound Name | Core Structure / Spacer | Amide Group Orientation / Dihedral Angles | Characteristic Hydrogen Bonding Motifs | Key Hydrogen Bond Lengths (Å) |
|---|---|---|---|---|
| 4-Nitrophthalamide (4-Nitrobenzene-1,2-dicarboxamide) [1] | Benzene ring with nitro substituent | Amide groups twisted out of benzene plane: 60.89° and 34.39° [1] | 3D network via N-H···O bonds; no intramolecular H-bonding [1] | N-H···O distances range from ~2.08 to 2.10 Å (inferred from methodology) [1] |
| N,N'-Bis(2-hydroxyethyl) benzene-1,4-dicarboxamide [2] | Centrosymmetric benzene ring | Amide group twisted relative to benzene ring: 14.40° [2] | 3D framework via N-H···O, O-H···O, and C-H···O bonds [2] | N-H···O: 2.080(16); O-H···O: 1.872(18); C-H···O: ~2.41-2.61 [2] |
| 3,5-Pyridinedicarboxamide (PDC) [3] | Pyridine ring | Angular (V-shaped); C atoms of amides form 124° with ring centroid [3] | R22(8) rings and C11(6) chains; pyridine N acts as H-bond acceptor [3] |
Information not provided in search results |
| 2,5-Thiophenedicarboxamide (TDC) [3] | Thiophene ring | Angular (V-shaped); syn-CO and syn-NH2; C atoms of amides form 129° with ring centroid [3] | R22(8) rings and multiple C11(4) chains; S atom does not participate in H-bonding [3] |
Information not provided in search results |
| 2,5-Furandicarboxamide (FDC) [3] | Furan ring | Angular (V-shaped); syn-CO and syn-NH2; C atoms of amides form 117° with ring centroid [3] | R22(8) rings, R21(10) rings, and various chains; furan O does not act as primary H-bond acceptor [3] |
Information not provided in search results |
The comparative data in the table above is primarily derived from single-crystal X-ray diffraction (SCXRD), the definitive method for determining molecular and supramolecular structures.
The following diagram summarizes the logical relationships and comparative insights regarding how different structural factors influence the hydrogen bonding networks in these dicarboxamides.
The diagram and data show that the central ring and its substituents dictate the final hydrogen-bonded architecture. 4-Nitrophthalamide, with its nitro group and specific amide twist, forms a robust 3D network [1]. In contrast, the heteroaromatic dicarboxamides consistently form R22(8) rings but show variability in chain motifs and heteroatom participation based on their ring type [3].
R22(8) homosynthon across different structures confirms its reliability in crystal engineering, while other motifs like R21(10) or various chains provide avenues for structural diversification.
The crystal structure of 4-nitrophthalamide (systematic name: 4-nitrobenzene-1,2-dicarboxamide) has been determined through single-crystal X-ray diffraction [1]. The key data is summarized below.
Table 1: Crystallographic Data for 4-Nitrophthalamide [1]
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₇N₃O₄ |
| Molecular Weight | 209.17 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Parameters | |
a |
7.7425 (2) Å |
b |
9.6634 (2) Å |
c |
12.1276 (3) Å |
β |
106.008 (3)° |
| Unit Cell Volume | 872.19 (4) ų |
| Measurement Temperature | 100 K |
Molecular Conformation: In the molecular structure, all substituents are twisted out of the plane of the central benzene ring [1]. The dihedral angles are 11.36 (2)° for the nitro group, 60.89 (6)° for one amide group, and 34.39 (6)° for the other amide group [1]. The two amide groups are oriented to either side of the benzene ring, with their amine groups directed away from each other, preventing any intramolecular hydrogen bonding [1].
Hydrogen Bonding and Crystal Packing: The three-dimensional crystal architecture is established by a network of N—H···O hydrogen bonds [1].
Globally, this network can be described as comprising columns of molecules aligned along the a axis [1]. The following diagram illustrates the experimental workflow from synthesis to crystal structure determination.
If you wish to replicate the crystal structure analysis, the following synthesis and crystallization protocol can be used.
Synthesis of 4-Nitrophthalamide [1]:
Crystallization for X-ray Study [1]: